molecular formula C10H10N2S B2565562 (3-Phenyl-1,2-thiazol-5-yl)methanamine CAS No. 1367943-38-1

(3-Phenyl-1,2-thiazol-5-yl)methanamine

Cat. No.: B2565562
CAS No.: 1367943-38-1
M. Wt: 190.26
InChI Key: KCTFFVBSAKUXLG-UHFFFAOYSA-N
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Description

(3-Phenyl-1,2-thiazol-5-yl)methanamine is a chemical compound with the molecular formula C10H10N2S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of (3-Phenyl-1,2-thiazol-5-yl)methanamine are currently unknown. This compound belongs to the thiazole family , which is known to have diverse biological activities.

Mode of Action

Thiazole derivatives have been found to interact with multiple receptors , suggesting that this compound may also have a multi-target mode of action.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it is likely that this compound affects multiple pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-1,2-thiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted thioamide with an α-haloketone under basic conditions to form the thiazole ring. The resulting thiazole derivative is then subjected to reductive amination to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1,2-thiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

(3-Phenyl-1,2-thiazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenyl-1,3-thiazol-5-yl)methanamine
  • (4-Methyl-1,3-thiazol-2-yl)ethanamine
  • (4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine

Uniqueness

(3-Phenyl-1,2-thiazol-5-yl)methanamine is unique due to the specific positioning of the phenyl and methanamine groups on the thiazole ring. This unique structure can result in different chemical reactivity and biological activity compared to its isomers and analogs.

Properties

IUPAC Name

(3-phenyl-1,2-thiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTFFVBSAKUXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367943-38-1
Record name (3-phenyl-1,2-thiazol-5-yl)methanamine
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